molecular formula C20H15N3O B5352062 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5352062
M. Wt: 313.4 g/mol
InChI Key: LJIDAPRMZNBQJV-UHFFFAOYSA-N
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Description

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the biphenyl group: The biphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a biphenyl boronic acid and a halogenated oxadiazole intermediate.

    Formation of the pyridine ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions, such as the Hantzsch pyridine synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(phenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but lacks the biphenyl group.

    4-[5-(biphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but lacks the methyl group on the biphenyl ring.

Uniqueness

4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the biphenyl group and the oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(4-phenylphenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-19-22-20(23-24-19)18-10-12-21-13-11-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDAPRMZNBQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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